2-(4-Aminobutan-2-yl)-6-methyl-2,3-dihydropyridazin-3-one
Overview
Description
2-(4-Aminobutan-2-yl)-6-methyl-2,3-dihydropyridazin-3-one is a useful research compound. Its molecular formula is C9H15N3O and its molecular weight is 181.23 g/mol. The purity is usually 95%.
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Scientific Research Applications
Anticonvulsant and Muscle Relaxant Activities
Research has demonstrated the anticonvulsant and muscle relaxant potential of derivatives related to the compound . For instance, new derivatives have been synthesized and shown promising anticonvulsant activity by protection against tonic hind limb extension in maximal electroshock models, and significant muscle relaxant activity in comparison with standard drugs like diazepam (Sharma et al., 2013).
Synthesis of β-Amino Acids
The compound has been utilized in the synthesis of β-amino acids, indicating its utility in creating building blocks for further chemical synthesis. An improved procedure involving the compound as a precursor showcases its importance in producing enantiomerically pure amino acids, which are crucial in pharmaceutical development (Juaristi et al., 1992).
Antimycobacterial Activities
Derivatives of this compound have been synthesized and tested for their antimycobacterial activity against Mycobacterium tuberculosis. Some derivatives showed significant activity, highlighting the potential for developing new antimycobacterial agents (Tan et al., 2012).
Synthetic Methodologies
Studies have also focused on developing alternative synthetic routes for compounds structurally related to 2-(4-Aminobutan-2-yl)-6-methyl-2,3-dihydropyridazin-3-one. These methodologies not only contribute to the chemical synthesis arsenal but also offer pathways to generate various derivatives with potential biological activities (Isobaev et al., 2021).
Anxiolytics and Antihypertensive Activities
Further research has explored the anxiolytic and antihypertensive properties of related compounds, highlighting the diverse therapeutic potential of derivatives. Such studies underline the compound's significance in drug discovery and the possibility of finding new treatments for anxiety and hypertension (Tanaka et al., 1997).
Properties
IUPAC Name |
2-(4-aminobutan-2-yl)-6-methylpyridazin-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O/c1-7-3-4-9(13)12(11-7)8(2)5-6-10/h3-4,8H,5-6,10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCUIREORZAHJKP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C=C1)C(C)CCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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